molecular formula C12H13N3O2 B2702381 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid CAS No. 1396964-76-3

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid

Cat. No.: B2702381
CAS No.: 1396964-76-3
M. Wt: 231.255
InChI Key: XLROUBUFLBZGKO-UHFFFAOYSA-N
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Description

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid is a chemical compound with the molecular formula C12H13N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylquinazoline, which is then reacted with appropriate reagents to introduce the amino and propionic acid groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the propionic acid side chain.

    Substitution: The amino group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-quinazolin-4-ylamino-acetic acid: A similar compound with an acetic acid side chain instead of propionic acid.

    6-Methyl-quinazolin-4-ylamino-butyric acid: Another derivative with a butyric acid side chain.

Uniqueness

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(6-methylquinazolin-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLROUBUFLBZGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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